molecular formula C15H19N3O2 B2737260 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one CAS No. 303986-10-9

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2737260
CAS No.: 303986-10-9
M. Wt: 273.336
InChI Key: YQLBAPBYJRWQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one is a bicyclic compound featuring two 3,3-dimethylazetidin-2-one (β-lactam) rings connected via a pyridine scaffold. The azetidinone rings are four-membered lactams known for their conformational strain and relevance in medicinal chemistry, particularly as protease inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-[6-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-14(2)8-17(12(14)19)10-6-5-7-11(16-10)18-9-15(3,4)13(18)20/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLBAPBYJRWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC(=CC=C2)N3CC(C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the pyridine ring and the azetidinone moieties. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific research requirements .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents on the pyridine ring or azetidinone moieties .

Scientific Research Applications

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). Results showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 2: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
HeLa5.4
MCF74.8

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits promising antibacterial activity.

Case Study: Antibacterial Testing

In vitro assays were conducted to test the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics.

Table 3: Antimicrobial Activity Summary

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease.

Table 4: Neuroprotective Activity Summary

MechanismEffectReference
MAO InhibitionIncreased neurotransmitter levels

Mechanism of Action

The mechanism of action of 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s symmetric azetidinone-pyridine framework contrasts with analogs featuring fused heterocycles (e.g., pyrazolopyrimidinone in ) or extended side chains (e.g., piperazine-aniline in ). These modifications impact molecular polarity and bioavailability.

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, while hydrophilic substituents (e.g., hydroxypropan-2-yl in ) improve solubility. The target compound’s lack of such groups may limit its solubility compared to analogs.

Conformational Rigidity : The pyridine linker in the target compound imposes planarity, whereas ether or ester linkages (e.g., in and ) introduce torsional flexibility. This could affect binding to rigid enzyme active sites .

Research Findings and Implications

Ring Puckering and Conformational Analysis

The azetidinone rings in the target compound are expected to exhibit non-planar puckering due to their four-membered lactam structure. Cremer and Pople’s puckering coordinates (as defined in ) predict that the 3,3-dimethyl substitution reduces ring strain by enforcing a chair-like conformation. This contrasts with unsubstituted azetidinones, which adopt flatter geometries with higher strain. Computational studies on similar systems suggest that dimethyl substitution lowers the energy barrier for pseudorotation, enhancing conformational adaptability in biological interactions .

Biological Activity

The compound 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one (CAS No. 303986-10-9) is a novel azetidinone derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2C_{15}H_{19}N_{3}O_{2}. It features two azetidinone rings and a pyridine moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that azetidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results suggest that the compound has a strong bactericidal effect, particularly against Gram-positive bacteria such as Staphylococcus aureus. This activity may be attributed to its structural features that facilitate interaction with bacterial cell membranes or metabolic pathways .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., L929 fibroblasts) revealed that the compound exhibits selective toxicity. At higher concentrations (≥100 µM), it showed significant cytotoxic effects, while lower concentrations did not adversely affect cell viability:

Concentration (µM)Cell Viability (%)
6110
12120
5095
10070

These findings indicate a potential therapeutic window where the compound can exert its effects on cancer cells while sparing normal cells at lower doses .

The proposed mechanism of action involves interaction with specific molecular targets within microbial and cancerous cells. The azetidinone moiety may inhibit key enzymes involved in cell wall synthesis in bacteria or modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its role in combating antibiotic resistance.
  • Case Study on Cancer Treatment : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[6-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one, and what are the critical reaction conditions?

  • Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. A one-pot two-step reaction involving pyridine derivatives and azetidinone precursors has been demonstrated for similar structures. For example, tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized using a sequential condensation-cyclization approach with substituted pyridines and azetidinones under reflux in ethanol, yielding products with ~50–60% efficiency after column purification . Key conditions include strict control of reaction time (6–12 hours) and temperature (80–100°C). Catalysts such as Fe₂O₃@SiO₂/In₂O₃ have been used to improve selectivity in analogous pyridine-based systems .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

  • Methodological Answer: Structural confirmation requires a combination of techniques:
  • ¹H/¹³C NMR : Assign peaks for azetidinone carbonyls (δ ~170–175 ppm in ¹³C NMR) and pyridine protons (δ ~7.5–8.5 ppm in ¹H NMR). and report detailed assignments for related compounds .
  • HRMS : Ensure molecular ion peaks align with theoretical values (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₂: 312.1709; observed: 312.1712) .
  • IR : Confirm lactam C=O stretches at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the azetidinone rings in this compound?

  • Methodological Answer: Density Functional Theory (DFT) studies on analogous imidazo-pyridine systems reveal that electron-deficient azetidinone rings are susceptible to nucleophilic attack at the carbonyl carbon. For example, calculations using B3LYP/6-31G(d) show that dimethyl substitution on the azetidinone increases steric hindrance but stabilizes the ring via hyperconjugation . These insights guide functionalization strategies, such as selective alkylation or hydrolysis.

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer: Discrepancies in yields often arise from inefficient heat transfer or solvent purity. highlights that Suzuki coupling reactions for pyridine derivatives require degassed solvents (e.g., DMF/H₂O) and inert atmospheres to prevent byproduct formation. Scaling from milligram to gram quantities may necessitate switching from batch to flow chemistry, as demonstrated for similar lactam-containing compounds .

Q. How do substituents on the pyridine ring influence the compound’s biological or catalytic activity?

  • Methodological Answer: Pyridine substituents modulate electronic and steric properties. For example, electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the azetidinone carbonyl, increasing reactivity toward nucleophiles. Conversely, bulky groups (e.g., 3,3-dimethyl) reduce ring strain but may limit solubility . Biological activity can be screened via in vitro assays (e.g., kinase inhibition) using protocols validated for structurally related pyridazinones .

Q. What purification techniques optimize recovery of high-purity product from complex reaction mixtures?

  • Methodological Answer: Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization. achieved >95% purity for a tetrahydroimidazo-pyridine derivative using sequential solvent recrystallization (ethanol/water) after initial chromatography. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.